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Introduction: Tinengotinib (also known as TT-00420) is an orally active, spectrum-selective

small-molecule inhibitor that targets multiple kinases involved in key oncogenic processes.[1][2]

Preclinical and clinical studies have demonstrated its activity against various solid tumors,

including triple-negative breast cancer (TNBC), cholangiocarcinoma (CCA), and small cell lung

cancer (SCLC).[3][4][5] Its mechanism of action involves the simultaneous inhibition of several

critical signaling pathways that drive tumor cell proliferation, angiogenesis, and modulate the

tumor immune microenvironment.[6][7] This document provides an in-depth technical overview

of Tinengotinib's kinase inhibition profile, the signaling pathways it modulates, and the

experimental methodologies used to characterize its activity.

Target Kinase Inhibition Profile
Biochemical assays have identified a unique, spectrum-selective profile for Tinengotinib,

demonstrating potent inhibitory activity against kinases crucial for mitosis, angiogenesis, and

cell proliferation.[8] The half-maximal inhibitory concentration (IC50) values for its primary

targets are summarized below.
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Target Kinase
Family

Specific Kinase IC50 (nM)
Key Oncogenic
Role

Aurora Kinases Aurora A 1.2[1][9]
Mitotic regulation, cell

cycle control

Aurora B 3.3[1][9]
Mitotic regulation,

cytokinesis

Fibroblast Growth

Factor Receptors

(FGFR)

FGFR1 1.5 - 3.5[1]
Cell proliferation,

survival, angiogenesis

FGFR2 1.5 - 3.5[1]

Cell proliferation,

survival, oncogenic

fusions

FGFR3 1.5 - 3.5[1]
Cell proliferation,

survival

Vascular Endothelial

Growth Factor

Receptors (VEGFR)

VEGFRs Not specified
Angiogenesis,

vascular permeability

Janus Kinases (JAK) JAK1 Not specified
Cytokine signaling,

immune response

JAK2 Not specified
Cytokine signaling,

hematopoiesis

Colony-Stimulating

Factor 1 Receptor

(CSF1R)

CSF1R Not specified

Macrophage

differentiation and

survival

Rearranged during

Transfection (RET)
RET Not specified

Cell growth,

differentiation, survival

Core Signaling Pathways and Mechanism of Action
Tinengotinib exerts its anti-tumor effects by concurrently blocking several signaling cascades.

Its multi-targeted nature allows it to disrupt multiple facets of tumor biology.
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The primary mechanism of action for Tinengotinib involves the inhibition of Aurora kinases,

which is crucial for its anti-proliferative effects, while its impact on other pathways contributes to

its overall potency and activity.[10][11]
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Caption: Overview of Tinengotinib's multi-targeted mechanism of action.

Inhibition of Aurora Kinase and Cell Cycle Progression
A predominant mechanism of Tinengotinib is the potent inhibition of Aurora A and Aurora B

kinases.[10] These are critical serine/threonine kinases that regulate multiple phases of mitosis.
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Inhibition of Aurora kinases by Tinengotinib disrupts mitotic progression, leading to G2/M cell

cycle arrest and subsequent apoptosis.[1] This is evidenced by decreased phosphorylation of

the downstream Aurora kinase substrate, Histone H3.[8]
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Caption: Tinengotinib's inhibition of the Aurora kinase pathway.

Inhibition of Angiogenesis via FGFR and VEGFR
Signaling
Tinengotinib targets key tyrosine kinase receptors responsible for angiogenesis—the

formation of new blood vessels essential for tumor growth.[12] By inhibiting both Fibroblast

Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors

(VEGFRs), Tinengotinib disrupts downstream signaling pathways, leading to reduced tumor

vascularization.[7][8][12] This dual inhibition can starve tumors of essential nutrients and

oxygen.[12] The drug has shown particular potency against cancers with FGFR alterations,

including fusions, rearrangements, and acquired resistance mutations.[3][6][13]
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Caption: Tinengotinib's anti-angiogenic mechanism via FGFR/VEGFR.
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Experimental Protocols
The characterization of Tinengotinib's kinase profile and cellular effects has been achieved

through a series of standardized biochemical and cell-based assays.

Kinase Inhibition Assays
The inhibitory activity of Tinengotinib against a broad panel of human protein kinases was

determined to identify its targets and quantify its potency.[8]

Objective: To determine the IC50 values of Tinengotinib against specific kinases.

Methodology: A variety of assay formats were employed, including Mobility Shift Assay, ADP-

Glo Luminescent Assay, Lance Ultra Assay, or Latha Screen Assay, depending on the

specific kinase.[8]

Initial Screening: Tinengotinib was first screened at a concentration of 500 nmol/L to

assess its inhibitory activity on a wide range of prototypic human kinases.[8]

IC50 Determination: For kinases showing a high rate of inhibition in the initial screen, full

IC50 curves were generated.[8]

Compound Dilution: A 3-fold serial dilution of Tinengotinib was prepared, typically starting

from a concentration of 3 µmol/L.[8]

Assay Conditions: All assays were performed with the ATP concentration set at its

Michaelis constant (Km) value for each respective kinase to ensure physiologically

relevant results.[8]

Data Analysis: The resulting data were plotted, and IC50 values were calculated using

non-linear regression analysis.

Cellular Viability and Proliferation Assays
These assays measure the effect of Tinengotinib on the growth and survival of cancer cell

lines.

Objective: To assess the anti-proliferative effect of Tinengotinib on cancer cells.
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Methodology:[10][14]

Cell Culture: Cancer cell lines (e.g., TNBC subtypes) were seeded in multi-well plates and

allowed to adhere overnight.[10]

Treatment: The following day, the culture medium was replaced with fresh medium

containing various concentrations of Tinengotinib or a vehicle control (DMSO).[10]

Incubation: Cells were incubated for a defined period, typically 72 hours for TNBC cells or

up to 144 hours for other cell types.[8][10]

Viability Measurement: Cell viability was quantified using either the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels, or the Cell

Counting Kit-8 (CCK-8) assay.[10]

General Experimental Workflow
A typical workflow for evaluating a kinase inhibitor like Tinengotinib involves progressing from

biochemical assays to cell-based functional assays and finally to in vivo models.
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Caption: A generalized workflow for preclinical evaluation of Tinengotinib.

Conclusion
Tinengotinib is a spectrum-selective kinase inhibitor with a well-defined target profile that

includes potent, low-nanomolar inhibition of Aurora, FGFR, and VEGFR kinases.[1][9] Its multi-

targeted mechanism allows it to simultaneously disrupt cell cycle progression, tumor

angiogenesis, and other key oncogenic signaling pathways. This combinatorial inhibitory profile
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provides a strong rationale for its continued development in treating various solid tumors,

particularly those with alterations in its target pathways.[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tinengotinib (TT-00420): A Comprehensive Kinase
Target Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827977#tinengotinib-target-kinase-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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